3-(5-Methyl-2-furyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

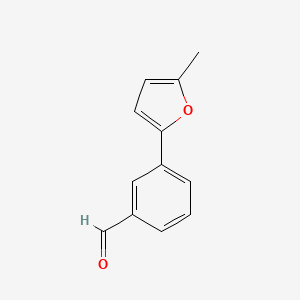

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXOZCFCYNADKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378212 | |

| Record name | 3-(5-methyl-2-furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400745-03-1 | |

| Record name | 3-(5-methyl-2-furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(5-Methyl-2-furyl)benzaldehyde (CAS 400745-03-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(5-Methyl-2-furyl)benzaldehyde is a bi-aromatic aldehyde with significant potential as a building block in organic synthesis, particularly in the fields of fragrance, fine chemicals, and pharmaceuticals.[1] Its structure, featuring a substituted furan ring linked to a benzaldehyde moiety, offers a versatile scaffold for the development of novel compounds with diverse biological activities. This guide provides a comprehensive overview of the known properties, potential synthetic routes, and prospective applications of this compound in drug discovery and development.

Physicochemical Properties

This compound is a light yellow solid at room temperature.[1] Key physicochemical data are summarized in the table below. It is advisable to store this compound at 0-8°C to maintain its stability.[1]

| Property | Value | Source |

| CAS Number | 400745-03-1 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Boiling Point (Predicted) | 302.6 ± 30.0 °C | |

| Density (Predicted) | 1.125 ± 0.06 g/cm³ | |

| SMILES | Cc1ccc(o1)-c2cccc(C=O)c2 | [2] |

| InChI | 1S/C12H10O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3 | [2] |

| InChI Key | GYXOZCFCYNADKN-UHFFFAOYSA-N |

Synthesis and Purification

Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This proposed protocol is based on established methods for Suzuki-Miyaura couplings involving aryl halides and heterocyclic boronic acids.

Reactants:

-

3-Bromobenzaldehyde

-

5-Methyl-2-furylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DME)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1 equivalent), 5-methyl-2-furylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the solvent system to the flask.

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst (1-5 mol%) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Purification

Furan-based aldehydes can be susceptible to polymerization and discoloration, especially in the presence of acid and at elevated temperatures.[6] Therefore, careful purification is crucial.

-

Neutralization: Before distillation, it is advisable to wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.[6]

-

Distillation: Vacuum distillation is the recommended method for purifying this compound to minimize thermal degradation.[6] Maintaining a low distillation temperature is key to obtaining a pure product with good color.

-

Column Chromatography: For removal of closely related impurities, column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) can be employed.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available in the searched literature, its key spectroscopic features can be predicted based on the analysis of its structural components and data from analogous compounds.[7][8][9][10][11][12]

¹H NMR Spectroscopy

-

Aldehydic Proton: A singlet in the region of 9.8-10.1 ppm.

-

Aromatic Protons (Benzene Ring): A complex multiplet pattern between 7.2 and 8.0 ppm, corresponding to the four protons on the disubstituted benzene ring.

-

Furan Protons: Two doublets in the region of 6.0-7.5 ppm, characteristic of the protons on the 2,5-disubstituted furan ring.

-

Methyl Protons: A singlet at approximately 2.2-2.5 ppm.

¹³C NMR Spectroscopy

-

Aldehydic Carbonyl: A signal in the range of 190-195 ppm.

-

Aromatic and Furan Carbons: Multiple signals in the aromatic region of 110-160 ppm.

-

Methyl Carbon: A signal in the aliphatic region, around 13-15 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, characteristic absorption band around 1690-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Furan): An absorption band in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

Mass Spectrometry

-

Molecular Ion (M⁺): A prominent peak at m/z = 186, corresponding to the molecular weight of the compound.

-

Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the formyl group (-CHO, m/z = 29) and potentially cleavage of the bond between the two aromatic rings.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications.[1] The furan moiety is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[13][14]

Potential as a Scaffold for Biologically Active Molecules

The structure of this compound can be readily modified, particularly at the aldehyde functional group, to generate a variety of derivatives. For instance, condensation reactions with hydrazines or amines can lead to the formation of hydrazones and imines, respectively, which are common structural motifs in many therapeutic agents.

Caption: Potential derivatization pathways of this compound and associated biological activities.

Role in the Synthesis of Heterocyclic Compounds

The aldehyde group can participate in various cyclization reactions to form new heterocyclic rings, further expanding the chemical space for drug discovery. For example, it could be a precursor for the synthesis of quinazolinone derivatives, a class of compounds known for their diverse pharmacological properties, including anticancer and antimicrobial activities.[15]

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the development of novel compounds in the pharmaceutical and other chemical industries. While detailed experimental data for this specific molecule is limited in the public domain, its structural features and the well-established chemistry of its functional groups provide a solid foundation for its application in organic synthesis. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 10. Benzaldehyde [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Furfural [webbook.nist.gov]

- 13. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. ijabbr.com [ijabbr.com]

- 15. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]

physicochemical properties of 3-(5-Methyl-2-furyl)benzaldehyde

An In-depth Technical Guide to 3-(5-Methyl-2-furyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, characterization, and applications of this compound. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Core Physicochemical Properties

This compound is an aromatic aldehyde featuring a benzaldehyde moiety substituted with a 5-methylfuran ring at the 3-position. This unique combination of aromatic and heterocyclic structures imparts specific chemical characteristics relevant to its application in various fields.[1] Its stability and compatibility with numerous solvents make it a versatile intermediate in both laboratory and industrial settings.[1]

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| CAS Number | 400745-03-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀O₂ | [1][2][4] |

| Molecular Weight | 186.21 g/mol | [2][3][4] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Boiling Point | 302.6 ± 30.0 °C (Predicted) | [5] |

| Density | 1.125 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Conditions | Store at 0-8°C | [1] |

| InChI Key | GYXOZCFCYNADKN-UHFFFAOYSA-N | [2][3] |

| SMILES String | Cc1ccc(o1)-c2cccc(C=O)c2 | [3] |

Synthesis and Characterization

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis would involve the palladium-catalyzed reaction between 3-formylphenylboronic acid and 2-bromo-5-methylfuran. The general mechanism for this transformation involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[7][8]

Caption: General workflow for the proposed synthesis of the title compound.

General Experimental Protocol for Synthesis

The following is a general procedure based on standard Suzuki-Miyaura coupling protocols.[3][9]

-

Reaction Setup: To an oven-dried Schlenk tube, add 3-formylphenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).[3] The vessel is sealed with a septum, evacuated, and backfilled with an inert gas like nitrogen or argon (repeated three times).

-

Addition of Reactants: 2-Bromo-5-methylfuran (1.0 equiv) is added, followed by degassed solvents (e.g., a mixture of toluene and water).[3]

-

Reaction Execution: The reaction mixture is heated in a preheated oil bath (e.g., at 100 °C) and stirred vigorously for 2-24 hours, with progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3]

-

Work-up: After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

-

Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[3]

Spectroscopic Characterization

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.

Caption: Workflow for the structural analysis of the synthesized compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: A sample of 5-20 mg is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4][10] The spectrometer is locked onto the deuterium signal, and the magnetic field is shimmed to ensure homogeneity before data acquisition.[4]

-

Expected ¹H NMR Signals: The spectrum would show characteristic signals for the aldehydic proton (highly deshielded, ~9-10 ppm), aromatic protons on the benzene ring (in the 7-8 ppm region), furan protons (~6-7 ppm), and the methyl group protons (a singlet around 2.3 ppm).[11]

-

Expected ¹³C NMR Signals: The spectrum would display a signal for the carbonyl carbon (~190 ppm), along with distinct signals for the aromatic and furan carbons in the 110-160 ppm range, and a signal for the methyl carbon (~14 ppm).[12]

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: For a solid sample, a thin film can be prepared by dissolving a small amount (5-10 mg) in a volatile solvent (e.g., methylene chloride), applying a drop of the solution to a salt (NaCl or KBr) plate, and allowing the solvent to evaporate.[1][2] The plate is then placed in the spectrometer for analysis.

-

Expected Absorption Bands: The IR spectrum would be dominated by a strong C=O stretching band for the aldehyde group, typically appearing around 1700-1715 cm⁻¹.[11] Characteristic C-H stretching bands for the aldehyde proton may appear as a pair of weak bands around 2720 and 2820 cm⁻¹.[11] Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Applications and Biological Context

Potential Applications

This compound is a versatile intermediate with applications in several industries:[1]

-

Flavor and Fragrance: The furan moiety contributes to a distinctive aroma, making it valuable in the formulation of unique flavor profiles and fragrances for perfumes and food products.[1]

-

Pharmaceutical Development: It serves as a key building block in organic synthesis for the creation of more complex molecules, positioning it as an important intermediate in the development of new pharmaceutical compounds.[1]

-

Materials Science: The compound's unique chemical properties are being explored for its potential in developing new polymers and coatings.[1]

Biological and Medicinal Context of Furan Derivatives

The furan nucleus is a privileged scaffold in medicinal chemistry, found in numerous pharmacologically active compounds.[9] Furan derivatives have been reported to exhibit a wide spectrum of biological activities, including:

The biological activity of furan-containing molecules can be significantly altered by slight modifications to the substitution pattern. The inclusion of a furan ring can enhance a drug candidate's metabolic stability, bioavailability, and receptor-binding interactions.[9] While these activities are broadly associated with the furan class, specific biological studies on this compound are not extensively documented in public literature.

Safety and Handling

Based on available safety information, this compound should be handled with care.

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statement: H302 - Harmful if swallowed.[3]

-

Storage Class: 11 - Combustible Solids[3]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(5-Methyl-2-furyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

3-(5-Methyl-2-furyl)benzaldehyde is an aromatic aldehyde composed of a benzaldehyde core substituted with a 5-methyl-2-furyl group at the meta-position. The molecule possesses the chemical formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .[1] The presence of both furan and benzene rings, along with a reactive aldehyde group, makes it a versatile building block in organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and publicly available chemical information resources.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| CAS Number | 400745-03-1 |

| Appearance | Light yellow solid |

| Boiling Point | 302.6 °C at 760 mmHg |

| Density | 1.125 g/cm³ |

| Refractive Index | 1.575 |

| SMILES | Cc1ccc(o1)-c2cccc(C=O)c2 |

| InChI Key | GYXOZCFCYNADKN-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound

Structural Data

A comprehensive search of crystallographic and computational databases did not yield specific experimental or calculated data for the bond lengths, bond angles, and dihedral angles of this compound. For researchers requiring this information for molecular modeling or detailed structural analysis, it is recommended to perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to obtain an optimized geometry. A proposed workflow for such a computational study is outlined in a later section.

Table 2 below is provided as a template to be populated with data from such future experimental or computational work.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C(1) | C(2) | Data N/A | ||

| Bond Angle | C(1) | C(2) | C(3) | Data N/A | |

| Dihedral Angle | C(1) | C(2) | C(3) | C(4) | Data N/A |

Table 2: Template for Structural Parameters of this compound

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around two key single bonds:

-

The C-C bond connecting the furan and benzene rings.

-

The C-C bond connecting the aldehyde group to the benzene ring.

The relative orientation of the two aromatic rings and the aldehyde group influences the molecule's overall shape, polarity, and potential for intermolecular interactions. The planarity of the system is a key factor, with conjugation effects favoring a more planar arrangement, while steric hindrance between adjacent hydrogen atoms can lead to non-planar conformations being energetically preferred.

A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating these dihedral angles and calculating the corresponding energy of each conformation. This would reveal the global and local energy minima, representing the most stable conformations of the molecule.

Figure 1: Key rotatable bonds in this compound.

Experimental Protocols

Proposed Synthesis: Suzuki-Miyaura Coupling

The proposed synthetic route would involve the coupling of 3-formylphenylboronic acid with 2-bromo-5-methylfuran.

Figure 2: Proposed workflow for the synthesis of this compound.

General Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-formylphenylboronic acid (1.0 eq.), 2-bromo-5-methylfuran (1.0-1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq.), and a base such as sodium carbonate or potassium carbonate (2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Characterization

The synthesized product should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.

Role in Drug Discovery and Development

This compound serves as an important intermediate in the synthesis of more complex molecules for pharmaceutical development.[1] Its structural motifs, the furan and benzaldehyde moieties, are present in various biologically active compounds. The aldehyde group, in particular, is a versatile functional handle for further chemical transformations, such as reductive amination, Wittig reactions, and the formation of hydrazones and other derivatives.

The general workflow for utilizing such an intermediate in a drug discovery program is illustrated below.

Figure 3: General drug discovery workflow utilizing an intermediate.

Conclusion

This compound is a valuable chemical entity with a well-defined molecular structure. While specific, in-depth conformational studies are currently lacking in the public domain, this guide provides a solid foundation for its synthesis, characterization, and the theoretical underpinnings of its conformational behavior. The outlined synthetic and computational strategies offer a clear path for researchers to further investigate and utilize this compound in their respective fields. As the demand for novel chemical entities in drug discovery and materials science grows, a thorough understanding of such versatile building blocks is paramount.

References

Spectroscopic Data of 3-(5-Methyl-2-furyl)benzaldehyde: A Technical Guide

For Immediate Release

Chemical Structure and Properties

Compound Name: 3-(5-Methyl-2-furyl)benzaldehyde Molecular Formula: C₁₂H₁₀O₂ Molecular Weight: 186.21 g/mol Appearance: Predicted to be a solid at room temperature.

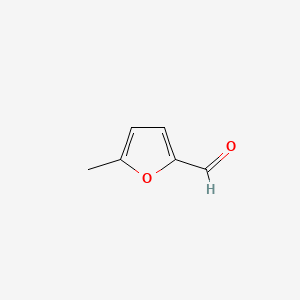

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of related compounds such as benzaldehyde, 3-methylbenzaldehyde, furan, and 2-furaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the benzene ring, the furan ring protons, and the methyl group protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehydic-H | 9.9 - 10.1 | Singlet | Highly deshielded proton characteristic of an aldehyde. |

| Benzaldehyde-H (ortho to -CHO) | 7.8 - 8.0 | Multiplet | Deshielded by the electron-withdrawing aldehyde group. |

| Benzaldehyde-H (other) | 7.4 - 7.7 | Multiplet | Complex splitting pattern due to coupling with other ring protons. |

| Furan-H (position 3) | 6.2 - 6.4 | Doublet | |

| Furan-H (position 4) | 6.1 - 6.3 | Doublet | |

| Methyl-H | 2.3 - 2.5 | Singlet |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will feature a characteristic downfield signal for the carbonyl carbon of the aldehyde.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl-C | 190 - 195 | Most downfield signal, characteristic of an aldehyde. |

| Aromatic/Furan-C | 110 - 160 | Multiple signals corresponding to the different carbon environments in the aromatic and furan rings. |

| Methyl-C | 13 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl group and the aromatic C-H and C=C bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic/furan) | 3100 - 3000 | Medium |

| C-H (aldehyde) | 2850 - 2750 | Medium, often two bands |

| C=O (aldehyde) | 1710 - 1685 | Strong |

| C=C (aromatic/furan) | 1600 - 1450 | Medium to Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Identity | Notes |

| 186 | [M]⁺ | Molecular ion peak. |

| 185 | [M-H]⁺ | Loss of the aldehydic hydrogen. |

| 157 | [M-CHO]⁺ | Loss of the formyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl moiety. |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Data Acquisition:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond or germanium ATR accessory.

-

Procedure:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

For direct insertion, the sample is placed in a capillary tube and heated to volatilize it into the ion source.

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

-

Instrument: A mass spectrometer capable of electron ionization, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Procedure: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for understanding the expected spectroscopic properties of this compound. Researchers are encouraged to perform their own experimental analyses to obtain definitive data for this compound.

Solubility Profile of 3-(5-Methyl-2-furyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(5-Methyl-2-furyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical and flavor compounds. Due to a lack of extensive published quantitative solubility data, this document outlines a predictive analysis based on the compound's molecular structure and provides detailed experimental protocols for determining its solubility in organic solvents. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary theoretical and practical knowledge to effectively utilize this compound in their work.

Introduction

This compound is an aromatic aldehyde with a molecular formula of C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .[1][2] Its structure, featuring a benzaldehyde moiety linked to a methyl-substituted furan ring, makes it a valuable building block in organic synthesis.[3] Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. While specific solubility data is not widely available in published literature, one supplier notes its general stability and compatibility with various solvents.[3] This guide aims to bridge the existing information gap by providing a theoretical solubility assessment and practical experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₂ | [1][2] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| Appearance | Light yellow solid | Chem-Impex |

| CAS Number | 400745-03-1 | [1][2] |

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar (the aldehyde and furan oxygen) and nonpolar (the benzene ring and methyl group) regions. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.

-

Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dimethylformamide (DMF) are likely to be good solvents for this compound due to their ability to engage in dipole-dipole interactions with the aldehyde group.

-

Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are predicted to be effective solvents, capable of hydrogen bonding with the oxygen atoms in the furan ring and the aldehyde group. A related compound, 3-(5-methyl-2-furyl) butanal, is known to be soluble in alcohol.[4]

-

Nonpolar Solvents: Solvents like hexane and toluene are expected to be less effective at dissolving this compound due to the compound's overall polarity. However, some solubility may be observed due to the nonpolar aromatic and alkyl components of the molecule.

-

Chlorinated Solvents: Dichloromethane and chloroform are anticipated to be good solvents due to their ability to dissolve a wide range of organic compounds.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in specific organic solvents, the following experimental protocols can be employed.

Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10-20 mg of this compound into a small, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve.

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a temperature-controlled shaker or bath and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Allow the solution to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The logical flow for determining the solubility of this compound can be visualized as follows:

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-(5-Methyl-2-furyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 3-(5-Methyl-2-furyl)benzaldehyde. Due to the absence of specific experimental data for this compound in publicly available literature, this document synthesizes information from structurally related molecules, including furan, benzaldehyde, and substituted furans, to predict its thermal behavior. Detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented to facilitate future empirical studies. Furthermore, a hypothetical decomposition pathway is proposed and visualized to guide mechanistic investigations. This guide serves as a foundational resource for researchers and professionals in drug development and material science who require an understanding of the thermal properties of this and similar furan-containing aromatic aldehydes.

Introduction

This compound is an aromatic aldehyde incorporating both a furan and a benzene ring, making it a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances.[1] Its unique structure, combining the reactivity of a furan ring with the stability of a benzene ring, presents a complex thermal profile.[1][2] Understanding the thermal stability and decomposition pathways of this molecule is critical for its application in various fields, particularly in drug development, where manufacturing and storage conditions can involve elevated temperatures.

The furan moiety is known to be less aromatic and more reactive than benzene, suggesting it may be a key site for initial thermal degradation.[2] This guide will explore the expected thermal behavior of this compound by examining the known decomposition patterns of its constituent parts and related molecules.

Predicted Thermal Stability and Decomposition

While specific quantitative data for this compound is not available, the thermal behavior of analogous compounds provides a basis for prediction. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques for evaluating thermal stability.

Predicted Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, indicating the onset and profile of decomposition. Based on data from related furan and benzaldehyde derivatives, a hypothetical TGA profile for this compound can be projected. The decomposition is likely to occur in multiple stages, with the initial, lower-temperature weight loss associated with the degradation of the less stable 5-methylfuran ring, followed by the decomposition of the more stable benzaldehyde moiety at higher temperatures.

To provide a reference, the following table summarizes TGA data for structurally related compounds.

| Compound | Onset of Decomposition (Tonset) | Temperature of Maximum Decomposition Rate (Tmax) | Residual Mass (%) | Atmosphere | Reference |

| Poly(furfuryl alcohol) | ~200 °C | ~450 °C | ~40% at 800 °C | Nitrogen | [3] |

| Benzaldehyde | >450 °C | - | - | Inert | [4] |

| 5-(Hydroxymethyl)furfural | ~180 °C | - | - | Inert | [5] |

Table 1: TGA Data for Compounds Structurally Related to this compound. This data is provided for comparative purposes to estimate the thermal stability of the target compound.

Predicted Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition events.[6][7][8] For this compound, which is a solid at room temperature, DSC would reveal its melting point and any subsequent decomposition energetics.[1][9]

| Thermal Event | Predicted Temperature Range (°C) | Enthalpy Change (ΔH) | Description |

| Melting | 80 - 120 °C | Endothermic | Transition from solid to liquid phase. |

| Decomposition | 180 - 450 °C | Exothermic/Endothermic | Complex multi-step degradation of the molecule. |

Table 2: Predicted DSC Events for this compound. The predicted temperature ranges are estimates based on the thermal behavior of similar furan and benzaldehyde derivatives.

Proposed Decomposition Pathway

The thermal decomposition of this compound is hypothesized to initiate at the furan ring, which is the more reactive and less aromatic component of the molecule. The decomposition of furfural is known to proceed via unimolecular decomposition to furan and carbon monoxide.[4] In contrast, benzaldehyde decomposes at higher temperatures to a phenyl radical, hydrogen atoms, and carbon monoxide.[4]

The following diagram illustrates a plausible, though hypothetical, decomposition pathway for this compound.

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols

To empirically determine the thermal stability and decomposition of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Analytical balance

-

Sample pans (e.g., alumina, platinum)

-

Inert gas supply (e.g., nitrogen) with flow controller

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.

-

Equilibrate the sample at 30 °C for 5 minutes.

-

-

Temperature Program:

-

Heat the sample from 30 °C to 800 °C at a linear heating rate of 10 °C/min.[2]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.[2]

-

Determine the onset temperature of decomposition (Tonset) and the residual mass at the final temperature.

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow associated with thermal events.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Analytical balance

-

Sample pans (e.g., aluminum) and lids

-

Crimper for sealing pans

-

Inert gas supply (e.g., nitrogen) with flow controller

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan. Seal the pan hermetically using a crimper.

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 450 °C) at a linear heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature, peak temperature, and enthalpy of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide has provided a predictive analysis of the thermal stability and decomposition of this compound based on the known behavior of its structural analogues. The furan moiety is anticipated to be the initial site of thermal degradation, likely occurring at a lower temperature than the decomposition of the benzaldehyde portion of the molecule. The provided TGA and DSC protocols offer a standardized approach for the empirical validation of these predictions. The insights and methodologies presented herein are intended to be a valuable resource for researchers and professionals working with this compound, enabling a more informed approach to its handling, storage, and application in thermally sensitive processes. Further experimental investigation is essential to fully characterize the thermal properties of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. setaramsolutions.com [setaramsolutions.com]

- 9. This compound AldrichCPR 400745-03-1 [sigmaaldrich.com]

An In-depth Technical Guide to 3-(5-Methyl-2-furyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(5-Methyl-2-furyl)benzaldehyde is a biaryl aromatic aldehyde possessing a unique molecular architecture that combines a benzaldehyde moiety with a 5-methylfuran ring. This compound is recognized as a valuable intermediate in organic synthesis, with applications spanning the flavor and fragrance industry, materials science, and potentially pharmaceutical development. Despite its commercial availability and noted applications, detailed scientific literature regarding its specific discovery, historical development, and in-depth pharmacological evaluation remains limited. This guide provides a comprehensive overview of the available technical information, including its chemical properties and plausible synthetic routes, while also highlighting the current gaps in research.

Introduction

The furan nucleus is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. Its incorporation into molecular frameworks can significantly influence physicochemical properties and biological activity. Benzaldehyde derivatives, on the other hand, are fundamental building blocks in organic chemistry, widely utilized in the synthesis of a vast array of complex molecules. The conjunction of these two pharmacophores in this compound results in a molecule with potential for diverse applications. It is primarily utilized for its distinct aroma in the formulation of fragrances and flavoring agents, imparting sweet, nutty, and slightly floral notes. Furthermore, its role as a synthetic intermediate is crucial for creating more complex molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 400745-03-1 | |

| Molecular Formula | C₁₂H₁₀O₂ | |

| Molecular Weight | 186.21 g/mol | |

| Appearance | Light yellow solid | |

| SMILES | Cc1ccc(o1)-c2cccc(C=O)c2 | |

| InChI | 1S/C12H10O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3 |

Table 1: Chemical and Physical Properties of this compound

Plausible Synthetic Pathways

Suzuki-Miyaura Coupling (Proposed)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this would likely involve the reaction of a boronic acid or ester derivative of one of the aromatic rings with a halide derivative of the other. A plausible synthetic workflow is depicted below.

Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Proposed Experimental Protocol:

A mixture of 3-bromobenzaldehyde (1.0 eq.), 2-methyl-5-furanboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.) would be suspended in a suitable solvent system, for example, a mixture of toluene and water. The reaction mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction would be cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer would then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product would be purified by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery and Development

While this compound is cited as an intermediate in the synthesis of pharmaceutical compounds, specific examples of its direct application in drug development are not well-documented in publicly available literature. However, the furan and benzaldehyde moieties are present in a variety of biologically active molecules.

The furan ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, benzaldehyde derivatives serve as precursors to numerous pharmaceuticals. The presence of the aldehyde group in this compound allows for a variety of chemical transformations, such as:

-

Reductive amination to form substituted benzylamines.

-

Wittig and related olefination reactions to generate stilbene-like structures.

-

Condensation reactions with active methylene compounds.

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding alcohol.

These transformations could lead to the synthesis of novel compounds with potential therapeutic value. The logical workflow for its utilization in drug discovery is outlined below.

Figure 2: Logical workflow for the use of this compound in drug discovery.

Conclusion and Future Perspectives

This compound is a commercially available fine chemical with established use in the flavor and fragrance industry and as a versatile intermediate in organic synthesis. Its molecular structure, combining two important pharmacophores, suggests potential for applications in medicinal chemistry and drug discovery. However, a notable gap exists in the scientific literature concerning its detailed synthetic methodologies, historical discovery, and comprehensive biological evaluation. Future research efforts could focus on the development and optimization of synthetic routes, as well as the systematic exploration of the pharmacological activities of its derivatives. Such studies would be invaluable for unlocking the full potential of this intriguing molecule in the development of novel therapeutics and functional materials.

The Synthetic Nature of 3-(5-Methyl-2-furyl)benzaldehyde: A Review of its Apparent Absence in the Natural World

A comprehensive review of scientific literature and chemical databases reveals a conspicuous absence of 3-(5-Methyl-2-furyl)benzaldehyde and its direct derivatives as naturally occurring compounds. This technical guide summarizes the current state of knowledge, indicating that this furan-substituted benzaldehyde is primarily of synthetic origin, widely utilized in the flavor, fragrance, and chemical synthesis industries. While the core compound appears to be a product of chemical manufacturing, this paper will also explore the natural occurrence of structurally related furan and benzaldehyde derivatives to provide a broader context for researchers, scientists, and drug development professionals.

Introduction: The Elusive Natural Source

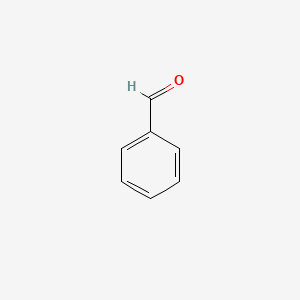

This compound is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a 5-methyl-2-furyl group at the meta-position. Its chemical structure (Figure 1) contributes to its utility as a versatile intermediate in organic synthesis and as a component in fragrance and flavor formulations. Despite the widespread natural occurrence of both furan and benzaldehyde scaffolds in a vast array of organisms, from microbes to plants, their specific combination in the form of this compound has not been documented in peer-reviewed literature as a natural product.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Commercial Availability and Industrial Applications

Numerous chemical suppliers list this compound as a commercially available synthetic compound. Its primary applications are in the following sectors:

-

Flavor and Fragrance: Utilized for its aromatic properties, contributing to the scent and taste profiles of various consumer products.

-

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.

The widespread commercial availability from chemical synthesis companies and the lack of reports on its isolation from natural sources strongly suggest an industrial origin for this compound.

Natural Occurrence of Structurally Related Compounds

While this compound itself appears to be absent from nature, its constituent chemical motifs—furan and benzaldehyde—are common in natural products. Understanding the natural occurrence of these related compounds can provide valuable insights for researchers exploring this chemical space.

Naturally Occurring Furan Derivatives

The furan ring is a key structural component of many natural products with diverse biological activities. A notable example is 5-methylfurfural , which has been identified in various food items.

Table 1: Natural Sources of 5-Methylfurfural

| Compound | Natural Source(s) | Reference(s) |

| 5-Methylfurfural | Processed foods (from dehydration of sugars) | [1] |

It is important to note that many simple furans in foods are formed during thermal processing through the Maillard reaction and caramelization, rather than being biosynthesized by an organism.

A more complex furan derivative, 2-furyl(phenyl)methanol , has been isolated from the rhizomes of Atractylis gummifera, a plant belonging to the Asteraceae family. This discovery highlights that while furan-phenyl linkages do exist in nature, the specific substitution pattern of this compound has not been observed.

Naturally Occurring Benzaldehyde Derivatives

Benzaldehyde and its derivatives are widespread in the plant and microbial kingdoms, often contributing to the aroma and defense mechanisms of the producing organisms. Marine fungi, in particular, have been a source of novel benzaldehyde compounds.

For instance, a study on the coral-derived fungus Aspergillus terreus C23-3 led to the isolation of a new benzaldehyde derivative, (S)-3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde, along with the known compound 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzaldehyde. These findings demonstrate the capacity of fungi to produce structurally diverse benzaldehydes, although none reported to date possess a furan substituent.

Table 2: Examples of Naturally Occurring Benzaldehyde Derivatives from Fungi

| Compound | Source Organism | Reference(s) |

| (S)-3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde | Aspergillus terreus C23-3 | |

| 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzaldehyde | Aspergillus terreus C23-3 |

Biosynthetic Considerations

The apparent absence of this compound in nature raises questions about its potential biosynthetic pathways. The formation of such a molecule would likely involve the coupling of a furan precursor with a benzaldehyde precursor. While metabolic pathways for the synthesis of both furan and benzaldehyde derivatives exist, the specific enzymatic machinery required for their linkage in this particular configuration may not have evolved or has yet to be discovered.

The biosynthesis of many furan-containing natural products often proceeds through the polyketide pathway or the degradation of carbohydrates. Benzaldehydes in plants are typically derived from the shikimate pathway, starting from phenylalanine or tyrosine. A hypothetical biosynthetic pathway for this compound would necessitate a novel enzymatic reaction to couple intermediates from these distinct metabolic routes.

Caption: Hypothetical biosynthetic pathway for this compound.

Methodologies for Investigation

For researchers interested in definitively confirming the absence or discovering a potential natural source of this compound, a systematic approach employing modern analytical techniques is required.

Extraction and Isolation Protocol

A general workflow for the investigation of natural sources for the target compound would involve the following steps:

-

Sample Collection and Preparation: Collection of biological material (e.g., plant tissues, fungal cultures) and subsequent drying and grinding.

-

Solvent Extraction: Sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to partition compounds based on their chemical properties.

-

Chromatographic Separation: Fractionation of the crude extracts using techniques such as column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

-

Dereplication and Identification: Analysis of fractions using high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) to identify known compounds and tentatively identify novel compounds based on their mass-to-charge ratio and fragmentation patterns. Comparison of retention times and mass spectra with a synthetic standard of this compound would be crucial.

-

Structure Elucidation: For any promising candidate peaks, isolation of the pure compound and structural elucidation using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HRMS).

Caption: Experimental workflow for natural product discovery.

Conclusion

References

A Technical Guide to the Preliminary Biological Screening of 3-(5-Methyl-2-furyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a comprehensive preliminary biological screening of 3-(5-Methyl-2-furyl)benzaldehyde has not been extensively reported in publicly available scientific literature. This guide, therefore, presents a proposed workflow and standardized protocols for the initial biological evaluation of this and similar novel chemical entities. The methodologies described are based on established in vitro screening assays commonly employed in drug discovery to assess the potential antimicrobial, anticancer, and anti-inflammatory properties of new compounds.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. The furan ring is a key structural motif in numerous pharmacologically active agents, valued for its ability to engage in various biological interactions. This compound, a molecule incorporating both a furan and a benzaldehyde moiety, represents a novel chemical entity with potential therapeutic applications. A systematic preliminary biological screening is the essential first step in elucidating its pharmacological profile.

This technical guide provides a comprehensive overview of a proposed in vitro screening cascade to assess the biological potential of this compound. It includes detailed experimental protocols, standardized templates for data presentation, and visualizations of experimental workflows and relevant signaling pathways.

Proposed Preliminary Biological Screening Workflow

A logical and staged approach to preliminary screening is crucial for efficiently evaluating a novel compound. The following workflow is proposed for this compound.

Caption: Proposed workflow for the preliminary biological screening of a novel compound.

Antimicrobial Activity Screening

The initial assessment of antimicrobial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a series of two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC value (e.g., 0.5 to 256 µg/mL).

-

-

Inoculation and Incubation:

-

Dispense equal volumes of the bacterial suspension and the compound dilutions into the wells of the microtiter plate.

-

Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).

-

A positive control with a known antibiotic (e.g., Ciprofloxacin for Gram-negative, Vancomycin for Gram-positive) should be run in parallel.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

-

Data Presentation: MIC Values

The results of the antimicrobial screening should be summarized in a clear and concise table.

| Test Microorganism | Gram Stain | MIC of this compound (µg/mL) | MIC of Positive Control (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Positive | [Insert Data] | [Insert Data for Vancomycin] |

| Enterococcus faecalis (ATCC 29212) | Positive | [Insert Data] | [Insert Data for Vancomycin] |

| Escherichia coli (ATCC 25922) | Negative | [Insert Data] | [Insert Data for Ciprofloxacin] |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | [Insert Data] | [Insert Data for Ciprofloxacin] |

Anticancer Activity Screening

The initial evaluation of anticancer potential involves assessing the cytotoxicity of the compound against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[3][4][5]

Experimental Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[6][7]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation: In Vitro Cytotoxicity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ of this compound (µM) | IC₅₀ of Doxorubicin (µM) |

| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] |

| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] |

| HCT116 | Colorectal Carcinoma | [Insert Data] | [Insert Data] |

| HeLa | Cervical Cancer | [Insert Data] | [Insert Data] |

Anti-inflammatory Activity Screening

A common primary screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

-

Cell Culture and Seeding:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Include a vehicle control (cells with LPS and solvent) and a positive control (cells with LPS and a known iNOS inhibitor, e.g., L-NAME).

-

Incubate for 24 hours.

-

-

Nitrite Measurement (Griess Reagent):

-

Collect the cell culture supernatant from each well.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature for 10-15 minutes to allow for color development (a pink/magenta azo dye).

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-stimulated control.

-

Calculate the IC₅₀ value for NO inhibition.

-

Data Presentation: In Vitro Anti-inflammatory Activity

| Compound Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Vehicle Control (LPS only) | [Insert Data] | 0 |

| Concentration 1 | [Insert Data] | [Insert Data] |

| Concentration 2 | [Insert Data] | [Insert-Data] |

| Concentration 3 | [Insert Data] | [Insert Data] |

| IC₅₀ (µM) | [Insert Calculated Value] |

Potential Mechanism of Action: NF-κB Signaling Pathway

Should the preliminary screening indicate significant anti-inflammatory or anticancer activity, a logical next step is to investigate the compound's effect on key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival and is often a target for therapeutic intervention.[8][9]

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

This technical guide outlines a standardized and efficient approach for the preliminary biological screening of this compound. The proposed workflow, encompassing antimicrobial, anticancer, and anti-inflammatory assays, provides a robust framework for generating initial data on the compound's bioactivity. Positive results from this primary screening would warrant progression to more detailed mechanistic studies and lead optimization efforts, paving the way for potential therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(5-Methyl-2-furyl)benzaldehyde via Heck Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 3-(5-Methyl-2-furyl)benzaldehyde, a valuable aromatic aldehyde intermediate in the fragrance, flavor, and pharmaceutical industries.[1] The synthesis is achieved through a palladium-catalyzed Heck reaction, coupling 3-bromobenzaldehyde with 2-methyl-5-vinylfuran.[2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for both the synthesis of the vinylfuran starting material and the subsequent Heck coupling reaction. All quantitative data is summarized in structured tables, and a graphical representation of the experimental workflow is provided.

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[2] This reaction has broad applicability in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. This compound is a key intermediate whose synthesis can be efficiently achieved using this methodology. The protocol described herein first details the preparation of 2-methyl-5-vinylfuran from 5-methylfurfural via a Wittig reaction, followed by the Heck coupling with 3-bromobenzaldehyde to yield the desired product.

Materials and Methods

Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Colorless to light yellow liquid | 3132-99-8 |

| 2-Methyl-5-vinylfuran | C₇H₈O | 108.14 | Colorless to pale yellow liquid | 20596-39-8 |

| This compound | C₁₂H₁₀O₂ | 186.21 | Solid | 400745-03-1 |

| Palladium(II) Acetate | C₄H₆O₄Pd | 224.50 | Yellow-brown crystalline powder | 3375-31-3 |

| Tri(o-tolyl)phosphine | C₂₁H₂₁P | 304.37 | White crystalline solid | 6163-58-2 |

| Triethylamine | C₆H₁₅N | 101.19 | Colorless liquid | 121-44-8 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Colorless liquid | 68-12-2 |

Experimental Protocols

Part 1: Synthesis of 2-Methyl-5-vinylfuran via Wittig Reaction

This procedure is based on established Wittig olefination protocols for converting aldehydes to alkenes.[4][5][6]

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equiv.) dropwise while maintaining the temperature at 0 °C.

-

Allow the resulting deep red or orange mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of 5-methylfurfural (1.0 equiv.) in anhydrous THF (20 mL) dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methyl-5-vinylfuran as a colorless to pale yellow liquid.

-

Part 2: Synthesis of this compound via Heck Reaction

This protocol is designed based on general and analogous Heck reaction conditions.[3][7][8]

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous N,N-dimethylformamide (DMF, 40 mL) via syringe, followed by triethylamine (Et₃N, 1.5 equiv.).

-

Finally, add 2-methyl-5-vinylfuran (1.2 equiv.) to the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-